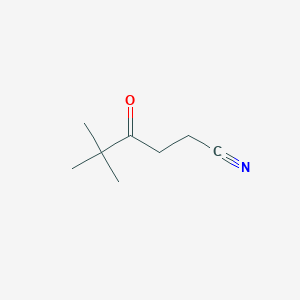
N-(alpha-Cyanobenzyl)-N-(cyanomethyl)methylamine
Overview
Description
N-(alpha-Cyanobenzyl)-N-(cyanomethyl)methylamine, or N-CBz-NCMMA, is an amine-based compound with a wide range of applications in the scientific research field. It is a synthetic compound that has been used in various studies and experiments in order to investigate the biochemical and physiological effects of the compound on different systems. N-CBz-NCMMA is a versatile compound that can be used for different purposes, including synthesis, research, and lab experiments.
Mechanism of Action
The mechanism of action of N-CBz-NCMMA is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers different biochemical and physiological responses. These responses can be beneficial or detrimental to the body, depending on the type of receptor that is targeted.
Biochemical and Physiological Effects
N-CBz-NCMMA has been shown to have a wide range of biochemical and physiological effects on the body. In particular, it has been used to study the effects of different drugs on the body, as well as the effects of different environmental factors. It has also been used to study the effects of different hormones and neurotransmitters on the body.
Advantages and Limitations for Lab Experiments
N-CBz-NCMMA has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is a relatively simple compound to synthesize, which makes it easier to use in experiments. Additionally, it is a relatively safe compound, which makes it suitable for use in lab experiments. However, there are some limitations to using N-CBz-NCMMA in lab experiments. For example, it has a relatively short half-life, which means that it needs to be used quickly in order to achieve the desired results. Additionally, it is not as potent as some other compounds, which can make it difficult to achieve the desired results.
Future Directions
There are a number of potential future directions for research involving N-CBz-NCMMA. One potential direction is to investigate the effects of the compound on different types of cancer cells. Additionally, research could be conducted to investigate the potential therapeutic applications of the compound, such as in the treatment of neurological disorders or inflammation. Another potential direction is to investigate the effects of the compound on other types of cells, such as stem cells. Additionally, research could be conducted to investigate the potential uses of N-CBz-NCMMA in other fields, such as agriculture or medicine. Finally, research could be conducted to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity.
Scientific Research Applications
N-CBz-NCMMA has been used in many scientific research studies, particularly in the field of biochemistry. It has been used to study the biochemical and physiological effects of the compound on different systems, such as the immune system, the nervous system, and the cardiovascular system. It has also been used to investigate the mechanisms of action of different drugs, as well as to study the effects of different environmental factors on the body.
properties
IUPAC Name |
2-[cyanomethyl(methyl)amino]-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-14(8-7-12)11(9-13)10-5-3-2-4-6-10/h2-6,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKVGMGSSKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)






![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3377880.png)
![2-Chloro-5-iodo-thiazolo[5,4-b]pyridine](/img/structure/B3377884.png)
![5-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B3377891.png)
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)


![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)